molecular formula C12H8BrF3N2O B8416208 Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]-

Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B8416208
M. Wt: 333.10 g/mol
InChI Key: VWJUEEGHYZTHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]- is a useful research compound. Its molecular formula is C12H8BrF3N2O and its molecular weight is 333.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C12H8BrF3N2O/c13-5-8-6-17-11(18-7-8)9-1-3-10(4-2-9)19-12(14,15)16/h1-4,6-7H,5H2

InChI Key

VWJUEEGHYZTHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)CBr)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mesyl chloride (0.55 mL, 7.0 mmol) was added to a solution of alcohol 91 (0.951 g, 3.52 mmol) and Et3N (1.5 mL, 10.8 mmol) in THF (40 mL) at 0° C. and the mixture was stirred at 0° C. for 1 h. The mixture was partitioned between EtOAc and water, and the organic layer was dried and evaporated to give an oil, which was dissolved in acetone (100 mL). LiBr (6.10 g, 70.2 mmol) was added and the mixture was refluxed under N2 for 1 h, then filtered and evaporated. The residue was partitioned between EtOAc and water, and the organic layer was dried and evaporated. Column chromatography on silica gel (eluting with CH2Cl2) gave 5-(bromomethyl)-2-[4-(trifluoromethoxy)phenyl]pyrimidine (92) (1.097 g, 94%) as a white solid: mp 80-81° C.; 1H NMR (CDCl3) δ 8.82 (s, 2H), 8.50 (d, J=9.0 Hz, 2H), 7.32 (d, J=9.0 Hz, 2H), 4.48 (s, 2H). APCI MS m/z 333, 335 [M+H]+.
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.951 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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